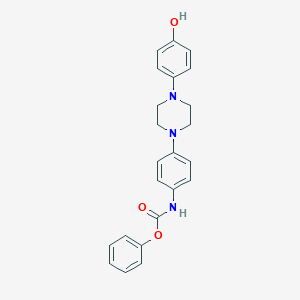
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
Overview
Description
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate is a piperazine derivative known for its ability to inhibit the growth of gram-positive bacteria. This compound binds to the 50S ribosomal subunit of bacteria, preventing transcription and replication .
Mechanism of Action
Target of Action
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, also known as phenyl N-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamate, primarily targets the 50S ribosomal subunit of bacteria . The 50S ribosomal subunit plays a crucial role in the protein synthesis process of bacteria, making it a common target for many antibacterial agents.
Mode of Action
This compound acts as a carbamic acid that binds to the 50S ribosomal subunit of bacteria . By binding to this subunit, it prevents the transcription and replication processes within the bacterial cell . This disruption of protein synthesis leads to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, it disrupts the formation of peptide bonds during translation, which is a critical step in protein synthesis . This disruption leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
The active form of this compound is metabolized by a number of metabolic transformations including hydrolysis by esterases or glucuronidases, oxidation by cytochrome P450 enzymes, reduction by glutathione reductase, or binding to glucuronic acid . These metabolic processes can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By preventing the transcription and replication processes within the bacterial cell, the compound effectively inhibits the growth and proliferation of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place . It is also recommended to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam . Furthermore, the compound’s storage temperature should be at room temperature in a sealed and dry environment . These factors can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate interacts with various biomolecules. It is a carbamic acid that binds to the 50S ribosomal subunit of bacteria, preventing transcription and replication . This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. By binding to the 50S ribosomal subunit, it prevents the transcription and replication of bacteria, thereby inhibiting their growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 50S ribosomal subunit of bacteria . This binding inhibits the process of protein synthesis, thereby preventing the transcription and replication of the bacteria .
Metabolic Pathways
This compound is metabolized through a number of metabolic transformations, including hydrolysis by esterases or glucuronidases, oxidation by cytochrome P450 enzymes, reduction by glutathione reductase, or conjugation with glucuronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate can be synthesized from phenyl chloroformate and 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The reaction conditions would be optimized for yield and purity, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and its ability to inhibit bacterial ribosomal function.
Medicine: Potential use as an antibacterial agent, particularly against gram-positive bacteria.
Comparison with Similar Compounds
Similar Compounds
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate: Known for its antibacterial properties.
Posaconazole: An antifungal triazole that shares some structural similarities but is used for different applications.
Uniqueness
This compound is unique due to its specific binding to the 50S ribosomal subunit, which is not a common target for many antibacterial agents. This specificity makes it a valuable compound for research into new antibacterial therapies .
Properties
IUPAC Name |
phenyl N-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21-12-10-20(11-13-21)26-16-14-25(15-17-26)19-8-6-18(7-9-19)24-23(28)29-22-4-2-1-3-5-22/h1-13,27H,14-17H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKMYDCUZYKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361710 | |
| Record name | Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184177-81-9 | |
| Record name | Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184177-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X79D2JM5QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



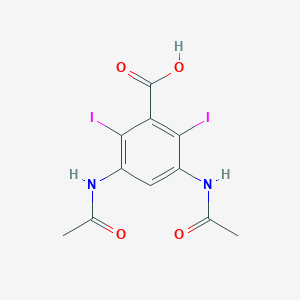
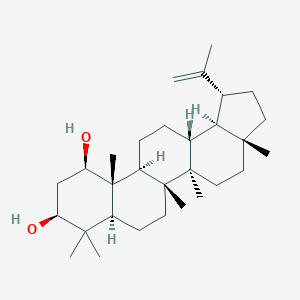

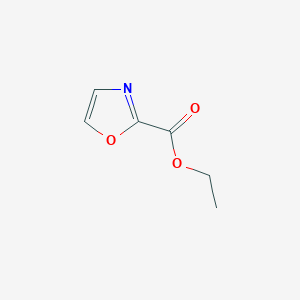

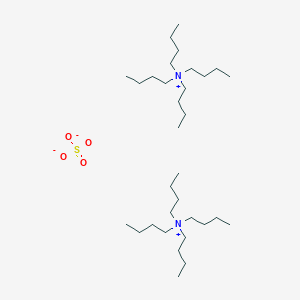
![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)
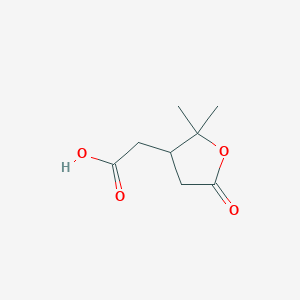



![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)

